Triisobutylchlorosilane

Description

The exact mass of the compound Chlorotriisobutylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516680. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triisobutylchlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triisobutylchlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.

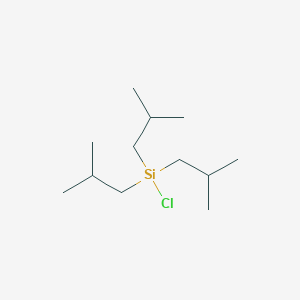

Structure

3D Structure

Properties

IUPAC Name |

chloro-tris(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZCTBZJKZFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)(CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325737 | |

| Record name | Triisobutylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13154-25-1 | |

| Record name | Chlorotris(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13154-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 516680 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13154-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triisobutylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriisobutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Triisobutylchlorosilane: Properties, Synthesis, and Applications in Modern Chemistry

For Immediate Release

[CITY, STATE] – [Date] – Triisobutylchlorosilane, a sterically hindered organosilicon compound, serves as a crucial reagent in synthetic organic chemistry, primarily for the protection of hydroxyl groups. This guide provides an in-depth analysis of its chemical and physical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Core Properties of Triisobutylchlorosilane

Triisobutylchlorosilane, also known as chlorotriisobutylsilane, is a colorless to light yellow liquid valued for its role in forming robust silyl ethers.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 13154-25-1 | [1][3] |

| Molecular Formula | C₁₂H₂₇ClSi | [1][3] |

| Molecular Weight | 234.88 g/mol | [1][3] |

| Boiling Point | 225-228 °C | [1] |

| Density | 0.875 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.448 | [1] |

| Flash Point | 190 °F | [1] |

Synthesis of Triisobutylchlorosilane

While specific industrial synthesis protocols are proprietary, the preparation of triisobutylchlorosilane generally follows established organosilicon chemistry principles. A common and logical synthetic route involves the Grignard reaction. This process would entail the reaction of trichlorosilane (SiHCl₃) with isobutylmagnesium bromide (a Grignard reagent). The stoichiometry would be carefully controlled to favor the trisubstituted product.

The probable reaction is as follows:

3 (CH₃)₂CHCH₂MgBr + SiHCl₃ → [(CH₃)₂CHCH₂]₃SiH + 3 MgBrCl

The resulting triisobutylsilane would then be chlorinated to yield the final product, triisobutylchlorosilane.

Applications in Organic Synthesis: The Triisobutylsilyl (TIBS) Protecting Group

The primary utility of triisobutylchlorosilane lies in its function as a protecting group for alcohols, forming a triisobutylsilyl (TIBS) ether. The bulky isobutyl groups create significant steric hindrance around the silicon atom, which imparts a high degree of stability to the resulting silyl ether under a variety of reaction conditions.

Protection of Alcohols: A General Protocol

The reaction of an alcohol with triisobutylchlorosilane to form a TIBS ether is typically carried out under anhydrous conditions, often catalyzed by a weak base such as imidazole. The imidazole acts as a catalyst by forming a more reactive silylating agent, N-(triisobutylsilyl)imidazole.

Below is a representative experimental protocol for the silylation of a primary alcohol:

Step 1: Reaction Setup

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous dimethylformamide (DMF).

Step 2: Addition of Silylating Agent

-

To the stirred solution, add triisobutylchlorosilane (1.2 equivalents) dropwise at room temperature.

Step 3: Reaction Monitoring

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

Step 4: Work-up and Purification

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram of the Silylation Workflow:

Caption: Workflow for the protection of an alcohol using triisobutylchlorosilane.

Stability of the Triisobutylsilyl Ether

The stability of silyl ethers is a critical consideration in multi-step synthesis. The TIBS group, due to its steric bulk, offers greater stability compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers. Generally, the stability of common silyl ethers to hydrolysis under acidic conditions follows the trend: TMS < TES < TBDMS < TIPS < TIBS (inferred).[4] TIBS ethers are generally stable to a wide range of non-acidic and non-fluoride reaction conditions, including many oxidizing and reducing agents, and organometallic reagents.

Deprotection of Triisobutylsilyl Ethers

The removal of the TIBS protecting group can be achieved under specific conditions, most commonly using a source of fluoride ions or under strongly acidic conditions.

1. Fluoride-Mediated Cleavage:

-

Reagents such as tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) are highly effective. The strong silicon-fluorine bond formation drives the reaction to completion.

2. Acid-Catalyzed Cleavage:

-

Strong acids, such as hydrochloric acid or hydrofluoric acid, in an appropriate solvent system (e.g., aqueous acetonitrile) can also be used to cleave the silyl ether.[4]

The choice of deprotection method will depend on the other functional groups present in the molecule and their respective stabilities.

Safety and Handling

Triisobutylchlorosilane is a corrosive and moisture-sensitive compound.[1][2] It reacts rapidly with water and other protic solvents, releasing hydrochloric acid.[1] Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1][3]

Other Synthetic Applications

Beyond its use as a protecting group, triisobutylchlorosilane is also employed as an intermediate in the synthesis of various materials, including:

-

Silicon (IV) phthalocyanines: These compounds have applications as photosensitizers.[1]

-

Poly(4-alkylthiazole) polymers: These polymers possess interesting optical and electronic properties.[1]

-

Bis(trialkylsilyl oxide) based silicon phthalocyanines: These are used as additives in organic photovoltaics.[1]

Conclusion

Triisobutylchlorosilane is a valuable reagent for the synthetic chemist, offering a robust method for the protection of alcohols. Its stability and predictable reactivity make it a reliable choice in complex synthetic pathways. A thorough understanding of its properties, handling requirements, and reaction conditions is essential for its effective and safe use in the laboratory.

References

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Triisobutylchlorosilane (BSC). Pharmaffiliates. [Link]

-

Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

12.6 Substitution Reactions of Alcohols | Organic Chemistry. Chad's Prep. [Link]

-

cleavage of ethers with acid. Chem Help ASAP. [Link]

-

Alcohol Reactions - HBr, PBr3, SOCl2. The Organic Chemistry Tutor. [Link]

-

Triisobutylsilyl Chloride. ChemBK. [Link]

Sources

Synthesis and preparation of Triisobutylchlorosilane

An In-depth Technical Guide to the Synthesis and Preparation of Triisobutylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutylchlorosilane (TIBS-Cl) is a sterically hindered organosilicon compound of significant interest in synthetic organic chemistry and materials science. Its bulky triisobutylsilyl moiety serves as a robust protecting group for hydroxyl functions, offering unique selectivity and stability profiles compared to less hindered silyl ethers. Furthermore, it is a key intermediate in the synthesis of specialized silicon-containing molecules, including photosensitizers and polymers.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of triisobutylchlorosilane, with a focus on the practical considerations and chemical principles that govern its preparation.

Introduction: The Strategic Value of Steric Hindrance

Organochlorosilanes are foundational reagents in modern chemistry. Among them, Triisobutylchlorosilane, with the chemical formula C₁₂H₂₇ClSi, distinguishes itself through the significant steric bulk imparted by its three isobutyl groups attached to the silicon atom.[4] This structural feature is not merely incidental; it is the primary determinant of its chemical behavior and utility.

The principal value of Triisobutylchlorosilane lies in its role as a precursor to the triisobutylsilyl (TIBS) protecting group. In complex, multi-step syntheses, particularly in drug development, chemists must selectively mask reactive functional groups, such as alcohols, to prevent them from interfering with reactions at other sites on the molecule. The TIBS group provides a highly stable silyl ether linkage that is resistant to a range of reaction conditions under which other common silyl ethers (e.g., trimethylsilyl, TES) might be cleaved. Its hydrolytic stability, while still significant due to the reactive Si-Cl bond, is moderated by the steric shielding from the isobutyl groups, a critical factor in its handling and reaction control.[5][6]

Beyond protection chemistry, Triisobutylchlorosilane is a valuable synthetic intermediate. It is used to introduce the TIBS moiety into larger molecular frameworks, creating compounds with tailored properties for applications such as silicon (IV) phthalocyanines for photodynamic therapy and poly(4-alkylthiazole) polymers with specific optical and electronic characteristics.[2][3]

Physicochemical Properties

A thorough understanding of the physical properties of Triisobutylchlorosilane is essential for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 13154-25-1 | [1][4] |

| Molecular Formula | C₁₂H₂₇ClSi | [1] |

| Molecular Weight | 234.88 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Boiling Point | 225-228 °C | [1][7] |

| Density | 0.875 g/mL at 25 °C | [1][7] |

| Refractive Index (n²⁰/D) | 1.448 | [1][7] |

| Flash Point | 190 °F (88 °C) | [1][7] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [1][7] |

Synthesis Methodologies: Forging the Silicon-Carbon Bond

The creation of Triisobutylchlorosilane hinges on the formation of silicon-carbon bonds. While several strategies exist for this transformation, the Grignard reaction remains the most practical and widely employed method for laboratory and pilot-scale synthesis due to its versatility and control.

The Grignard Reaction: A Cornerstone of Organosilane Synthesis

The reaction of a Grignard reagent with a silicon halide is a classic and reliable method for producing organosilanes.[8] The core principle involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic silicon center of a silicon halide, typically silicon tetrachloride (SiCl₄).

Overall Reaction: 3 (CH₃)₂CHCH₂MgCl + SiCl₄ → [(CH₃)₂CHCH₂]₃SiCl + 3 MgCl₂

Causality and Experimental Rationale:

-

Nucleophilic Substitution: The isobutylmagnesium chloride acts as the source of the isobutyl nucleophile, which displaces chloride ions from the silicon tetrachloride. The reaction proceeds stepwise, forming a mixture of mono-, di-, tri-, and tetra-substituted silanes. To maximize the yield of the desired tri-substituted product, a stoichiometric ratio of approximately 3:1 of the Grignard reagent to SiCl₄ is employed.

-

Solvent Choice: The choice of an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical. The ether molecules solvate and stabilize the magnesium center of the Grignard reagent, preventing its precipitation and maintaining its reactivity.[9] The absence of water is absolutely mandatory, as both the Grignard reagent and the chlorosilane product react vigorously with it.

-

Inert Atmosphere: The entire synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture and protects the chlorosilane products from hydrolysis.[5]

The Direct Process: An Industrial Perspective

On an industrial scale, the "Direct Process" (or Müller-Rochow process) is often used for the synthesis of major organochlorosilanes like methylchlorosilanes.[10] This process involves the reaction of an alkyl halide with elemental silicon at high temperatures (250-350°C) in the presence of a copper catalyst.

Hypothetical Reaction for TIBS-Cl: (CH₃)₂CHCH₂Cl + Si (metallurgical grade) --(Cu catalyst, ~300°C)→ Mixture of isobutylchlorosilanes

While economically advantageous for high-volume silanes due to the use of inexpensive raw materials, this method is generally less selective than the Grignard route. It produces a complex mixture of products, including mono-, di-, and trichlorosilanes, as well as other byproducts, which must be separated by extensive fractional distillation. For a specialty chemical like Triisobutylchlorosilane, the Grignard synthesis often provides a more direct and controllable route.

Detailed Experimental Protocol: Laboratory Synthesis via Grignard Reaction

This section provides a self-validating, step-by-step protocol for the synthesis of Triisobutylchlorosilane. All operations must be performed using oven-dried glassware under a positive pressure of dry nitrogen or argon.

Materials & Reagents:

-

Magnesium turnings

-

Isobutyl chloride (or bromide)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (one small crystal, as initiator)

-

Anhydrous hexane or pentane (for filtration/washing)

Apparatus:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a nitrogen/argon inlet

-

Pressure-equalizing dropping funnel

-

Heating mantle and thermometer

-

Inert atmosphere manifold (Schlenk line)

Step 1: Preparation of Isobutylmagnesium Chloride

-

Setup: Assemble the flame-dried three-necked flask with the mechanical stirrer, condenser, and dropping funnel. Place the magnesium turnings in the flask and flush the entire system with inert gas.

-

Initiation: Add a small crystal of iodine to the magnesium. Add a small portion of the isobutyl chloride dissolved in anhydrous ether to the dropping funnel and add just enough to cover the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Addition: Once the reaction has started, dilute the remaining isobutyl chloride with anhydrous ether in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent.

Step 2: Reaction with Silicon Tetrachloride

-

Preparation: In a separate flame-dried flask, prepare a solution of silicon tetrachloride in anhydrous ether.

-

Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath to 0-5 °C.

-

Addition: Transfer the SiCl₄ solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic and the addition rate must be controlled to maintain the temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours or overnight to ensure the reaction goes to completion.

Step 3: Workup and Purification

-

Filtration: The primary byproduct is solid magnesium chloride (MgCl₂). To facilitate its removal, the reaction mixture can be diluted with a nonpolar solvent like anhydrous hexane. The slurry is then filtered under an inert atmosphere through a pad of Celite or glass wool to remove the salts.

-

Solvent Removal: The solvent is removed from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Fractional Distillation: The crude Triisobutylchlorosilane is purified by vacuum distillation. This is the most critical step for obtaining a high-purity product. The distillation must be performed carefully to separate the desired product from any unreacted SiCl₄, solvent, and other isobutylsilane byproducts (e.g., diisobutyldichlorosilane, tetraisobutylsilane). The fractions are collected based on their boiling points at a given pressure.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Triisobutylchlorosilane.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic techniques is typically employed.

| Technique | Purpose & Expected Results |

| ¹H NMR | Structural Confirmation: Expects multiplets corresponding to the methine (-CH-) and methyl (-CH₃) protons, and a doublet for the methylene (-CH₂-) protons attached to the silicon atom, with integrations consistent with the C₁₂H₂₇Si structure. |

| ¹³C NMR | Carbon Skeleton Confirmation: Shows distinct signals for the three unique carbon environments in the isobutyl groups. |

| GC-MS | Purity and Identity: Gas chromatography (GC) will show a major peak for the product, with retention time used to assess purity.[11][12][13] Mass spectrometry (MS) will confirm the molecular weight (M=234.88) and show a characteristic isotopic pattern for the presence of one chlorine atom, along with predictable fragmentation patterns (e.g., loss of an isobutyl group).[14] |

| FT-IR | Functional Group Analysis: Will show characteristic C-H stretching and bending vibrations (around 2870-2960 cm⁻¹ and 1365-1470 cm⁻¹) and a key Si-Cl stretching vibration (typically in the 450-650 cm⁻¹ region). |

Safety, Handling, and Stability

Organochlorosilanes are hazardous materials that demand rigorous safety protocols.[15]

-

Corrosivity and Toxicity: Triisobutylchlorosilane is corrosive and causes severe skin burns and eye damage.[7] It reacts rapidly with moisture (e.g., in the air or on skin) to produce hydrogen chloride (HCl) gas, which is a toxic and corrosive respiratory irritant.[15]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), splash goggles, a face shield, and a flame-retardant lab coat.[7][16] Emergency eye wash stations and safety showers must be immediately accessible.[17]

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[1][7][17]

-

Spill Management: Do not use water to clean up spills, as this will generate large amounts of HCl gas.[18] Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, and dispose of it as hazardous waste.

Hydrolytic Stability: The Si-Cl bond is inherently reactive towards water. The hydrolysis mechanism involves nucleophilic attack by water on the silicon atom, leading to the formation of a silanol (R₃Si-OH) and HCl.[6][19] This silanol is often unstable and can undergo condensation with another silanol molecule to form a stable siloxane (R₃Si-O-SiR₃) bridge.[19] While the bulky isobutyl groups provide some steric protection that slows this reaction compared to smaller chlorosilanes, the compound is still considered highly sensitive to moisture and must be handled accordingly.[1]

Applications in Pharmaceutical and Chemical Synthesis

The primary application of Triisobutylchlorosilane is as a silylating agent to protect hydroxyl groups in complex organic synthesis, a common requirement in the development of active pharmaceutical ingredients (APIs).[20][21]

Sources

- 1. TRIISOBUTYLCHLOROSILANE | 13154-25-1 [chemicalbook.com]

- 2. Chlorotriisobutylsilane 97 13154-25-1 [sigmaaldrich.com]

- 3. Chlorotriisobutylsilane 97 13154-25-1 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. gelest.com [gelest.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. thescipub.com [thescipub.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. globalsilicones.org [globalsilicones.org]

- 16. scribd.com [scribd.com]

- 17. gelest.com [gelest.com]

- 18. Chlorosilanes, toxic, corrosive, N.O.S. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Silyl Ethers: A Technical Guide for Advanced Organic Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is a cornerstone of success. Among the diverse arsenal available to the synthetic chemist, silyl ethers have emerged as a dominant class for the temporary masking of hydroxyl functionalities. Their widespread adoption is a direct consequence of their tunable stability, mild installation and removal conditions, and their crucial role in enabling orthogonal synthetic strategies.[1][2] This guide provides an in-depth analysis of the core principles governing silyl ether protecting groups, offering field-proven insights into their selection and application for researchers, scientists, and drug development professionals.

The Silyl Ether: A Marriage of Steric Hindrance and Silicon's Unique Affinity

A silyl ether is a chemical compound characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴.[3] The identity of the alkyl or aryl substituents on the silicon atom (R¹, R², R³) dictates the steric environment around the silicon-oxygen bond, which is the primary determinant of the protecting group's stability.[4] This ability to modulate stability by simply changing the substituents on the silicon atom allows for a tailored approach to complex synthesis, where one silyl ether can be selectively removed in the presence of others.[3]

The O-Si bond is strong and renders the oxygen atom's lone pairs less accessible to electrophiles, effectively masking the alcohol's nucleophilicity and acidity.[5] This allows for subsequent chemical transformations to be carried out on other parts of the molecule without interference from the protected hydroxyl group.[6]

A Spectrum of Stability: Selecting the Right Tool for the Job

The choice of silyl ether is a critical strategic decision in the planning of a synthetic route. The stability of the silyl ether must be carefully matched to the reaction conditions that will be employed in subsequent steps. The most commonly used silyl ethers offer a wide spectrum of stability, generally correlated with the steric bulk of the groups attached to the silicon atom.[4]

| Protecting Group | Abbreviation | Structure | Relative Hydrolysis Rate (Acidic)[3] | Relative Hydrolysis Rate (Basic)[3] | Key Features |

| Trimethylsilyl | TMS | (CH₃)₃Si- | 1 | 1 | Highly labile; often used for temporary protection or for highly hindered alcohols.[5] |

| Triethylsilyl | TES | (CH₃CH₂)₃Si- | 64 | 10-100 | More stable than TMS, offering a useful intermediate level of protection.[3] |

| tert-Butyldimethylsilyl | TBS or TBDMS | (t-Bu)(CH₃)₂Si- | 20,000 | ~20,000 | A workhorse protecting group with a good balance of stability and ease of removal.[3][5] |

| Triisopropylsilyl | TIPS | (i-Pr)₃Si- | 700,000 | 100,000 | Highly stable due to significant steric hindrance; useful for robust protection.[3][7] |

| tert-Butyldiphenylsilyl | TBDPS | (t-Bu)(Ph)₂Si- | 5,000,000 | ~20,000 | Exceptionally stable to acidic conditions and resistant to many reagents.[3][7] |

This graduated stability is fundamental to the concept of orthogonal protection , where multiple protecting groups can be removed selectively under distinct reaction conditions, a strategy essential in the synthesis of polyfunctional molecules.[1]

The Chemistry of Protection and Deprotection: Mechanisms and Protocols

A thorough understanding of the mechanisms of silyl ether formation and cleavage is essential for troubleshooting and optimizing synthetic procedures.

Formation of Silyl Ethers: The Silylation of Alcohols

The most common method for the formation of silyl ethers is the reaction of an alcohol with a silyl chloride (R₃SiCl) in the presence of a base.[3] The seminal work by E.J. Corey and A. Venkateswarlu in 1972 established a highly reliable and rapid procedure using imidazole as the base in a polar aprotic solvent like dimethylformamide (DMF).[3][6][8]

The reaction is thought to proceed via an Sₙ2-type mechanism where the alcohol attacks the electrophilic silicon atom.[9] The role of imidazole is not merely as a base to quench the HCl byproduct; it actively participates in the reaction by forming a highly reactive N-silylimidazolium intermediate, which is then readily attacked by the alcohol.[1]

Figure 1. Simplified workflow for the imidazole-catalyzed TBS protection of an alcohol.

Experimental Protocol: tert-Butyldimethylsilylation of Benzyl Alcohol

This protocol is adapted from the principles outlined in the Corey procedure.[3][6]

-

Preparation: To a solution of benzyl alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF, ~0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add imidazole (2.5 equiv.).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv.) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is typically complete within 1-2 hours for primary alcohols.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers and wash the organic layer sequentially with water and brine to remove DMF and imidazole hydrochloride.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl tert-butyldimethylsilyl ether.

Cleavage of Silyl Ethers: The Art of Deprotection

The removal of silyl ethers can be accomplished under acidic conditions or, more commonly, by treatment with a fluoride ion source. The choice of deprotection reagent is critical for achieving selectivity.

Fluoride-Mediated Cleavage: The most distinctive and widely used method for silyl ether cleavage is the use of fluoride ions.[6] The exceptional strength of the silicon-fluorine (Si-F) bond (bond energy ~582 kJ/mol) provides a powerful thermodynamic driving force for the reaction.[1][6] A common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF), which is soluble in organic solvents.[6][10]

The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a transient, pentacoordinate hypervalent silicon intermediate.[1][3] This intermediate then collapses, breaking the Si-O bond to release the alkoxide and form a stable silyl fluoride.

Figure 2. Mechanism of fluoride-mediated silyl ether deprotection.

Experimental Protocol: TBAF-Mediated Deprotection of a TBS Ether

This general protocol can be adapted for a wide range of TBS-protected alcohols.[10][11]

-

Preparation: Dissolve the TBS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flask at room temperature.

-

Deprotection: Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 equiv.) dropwise to the stirred solution.

-

Reaction Monitoring: The deprotection of a primary TBS ether is often complete within 2-16 hours at room temperature.[10] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol can then be purified by flash column chromatography.

Acid-Catalyzed Cleavage: Silyl ethers can also be cleaved under acidic conditions. The rate of cleavage is highly dependent on the steric hindrance of the silyl group, allowing for selective deprotection.[3] For instance, a labile TMS ether can be cleaved in the presence of a robust TBDPS ether. Common reagents include acetic acid in a THF/water mixture, or catalytic amounts of strong acids like camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in methanol.[3]

Strategic Application in Complex Synthesis: The Case of Taxol

The strategic elegance of silyl ether chemistry is powerfully demonstrated in numerous total syntheses of complex natural products. In the Holton total synthesis of Taxol, a landmark achievement in organic chemistry, silyl ethers played a pivotal role. A triethylsilyl (TES) ether was used to protect the C2' hydroxyl group, which was crucial for controlling the stereochemistry of a subsequent reaction. Later in the synthesis, this TES group was selectively removed under conditions that left other sensitive functional groups, including other protecting groups, intact. This selective deprotection highlights how the tunable lability of silyl ethers is a key enabler of complex synthetic design.[3]

Conclusion

Silyl ethers are far more than simple "painter's tape" for hydroxyl groups.[6] They are a sophisticated and highly versatile class of protecting groups whose predictable, sterically-governed stability allows for the rational design and execution of complex, multi-step synthetic sequences. For the medicinal chemist and the natural product synthesist, a deep, mechanistic understanding of their formation, cleavage, and relative stabilities is not merely advantageous—it is essential. The ability to strategically deploy and selectively remove a cascade of silyl ethers within a single molecule is a testament to the power and subtlety that these silicon-based tools bring to the art of chemical synthesis.

References

-

Wikipedia contributors. (2023). Silyl ether. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069. DOI: 10.1055/s-1996-4350. (Link to abstract, full text may require subscription)

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (No direct link available, this is a textbook reference)

-

Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. DOI: 10.1021/ja00772a043. Retrieved from [Link]

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mindat.org [mindat.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Deployment of Triisobutylchlorosilane (TIBSCl) in Complex Molecule Synthesis: A Guide for the Advanced Practitioner

In the intricate chess game of natural product total synthesis, the judicious selection of protecting groups is a paramount strategic consideration. These temporary modifications to reactive functional groups dictate the feasibility of subsequent transformations, influencing yield, stereoselectivity, and ultimately, the success of the synthetic endeavor. Among the diverse arsenal of protecting groups for hydroxyl moieties, silyl ethers stand out for their versatility and tunable stability. While reagents like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl) are workhorses in the field, the sterically demanding triisobutylchlorosilane (TIBSCl) offers a unique set of properties that can be leveraged to overcome specific synthetic challenges. This application note provides an in-depth technical guide on the strategic application of TIBSCl, elucidating the causality behind its use and providing detailed protocols for its implementation.

The Triisobutylsilyl (TIBS) Ether: A Bulky Guardian for Strategic Protection

The TIBS group, with its three isobutyl substituents tethered to the silicon atom, presents a significant steric shield around the protected hydroxyl group. This steric bulk is the cornerstone of its utility, imparting a distinct stability profile compared to other commonly used silyl ethers. The branched nature of the isobutyl groups creates a more hindered environment than the isopropyl groups of the TIPS ether, influencing its reactivity in both protection and deprotection steps.

The primary advantage of employing the TIBS group lies in its enhanced stability under a range of reaction conditions where less bulky silyl ethers might be labile. This robustness allows for a broader window of synthetic operations to be performed on the molecule without premature cleavage of the protecting group. Furthermore, the steric hindrance of TIBSCl can lead to highly selective protection of less sterically encumbered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[1][2]

Comparative Stability of Silyl Ethers: A Hierarchy of Robustness

To appreciate the strategic advantage of the TIBS ether, it is essential to understand its place within the broader context of silyl ether stability. The stability of a silyl ether is directly proportional to the steric bulk of the substituents on the silicon atom. A larger steric shield more effectively prevents the approach of reagents that would cleave the silicon-oxygen bond. The generally accepted order of stability to acidic hydrolysis is as follows:

| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (Acidic) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

This hierarchy allows for orthogonal protection strategies, where different hydroxyl groups within the same molecule can be selectively deprotected by fine-tuning the reaction conditions. The TIBS group, due to its significant steric hindrance, is expected to reside at the higher end of this stability spectrum, making it a valuable tool for syntheses requiring a particularly robust hydroxyl protecting group.

Mechanistic Rationale: The "How" and "Why" of TIBS Protection and Deprotection

The formation and cleavage of silyl ethers proceed through well-understood mechanistic pathways. A grasp of these mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Formation of a TIBS Ether

The protection of an alcohol with TIBSCl typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the chlorosilane. This reaction is generally carried out in the presence of a base, such as imidazole or triethylamine, which serves to activate the alcohol and neutralize the hydrochloric acid byproduct.

Figure 1: Mechanism of TIBS ether formation.

The bulky isobutyl groups on the silicon atom can slow the rate of silylation compared to less hindered silanes. Therefore, reaction conditions may require elevated temperatures or longer reaction times to achieve complete conversion, particularly with secondary or tertiary alcohols.

Cleavage of a TIBS Ether

The cleavage of silyl ethers is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for the reaction.

Figure 2: Mechanism of fluoride-mediated TIBS ether cleavage.

Due to the steric hindrance of the TIBS group, deprotection may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger fluoride sources like HF-pyridine) compared to less bulky silyl ethers. This differential reactivity is the basis for the selective deprotection of other silyl ethers in the presence of a TIBS ether.

Application in Total Synthesis: The Case of (+)-Conicol

A notable application of a bulky trialkylsilyl protecting group, conceptually similar to TIBS, is found in the enantioselective total synthesis of the marine natural product (+)-conicol, as reported by Hayashi and coworkers.[3][4] While the specific experimental details in the initial publication are concise, the strategic use of a bulky silyl ether highlights its importance in complex synthetic sequences. In such syntheses, a robust protecting group is often necessary to shield a hydroxyl group through a series of transformations, including delicate organocatalytic cascade reactions.

The general workflow for the incorporation of a TIBS protecting group in a synthetic route can be visualized as follows:

Figure 3: General workflow for the use of a TIBS protecting group.

Experimental Protocols

The following are generalized, yet detailed, protocols for the protection of a primary alcohol with TIBSCl and its subsequent deprotection. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Alcohol with Triisobutylchlorosilane

Objective: To selectively protect a primary hydroxyl group as a triisobutylsilyl ether.

Materials:

-

Substrate containing a primary alcohol

-

Triisobutylchlorosilane (TIBSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triisobutylchlorosilane (1.5 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TIBS ether.

Troubleshooting:

-

Incomplete reaction: If the reaction stalls, consider increasing the temperature to 40-60 °C or adding a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Side product formation: Ensure the use of anhydrous solvent and reagents to prevent hydrolysis of the TIBSCl.

Protocol 2: Deprotection of a Triisobutylsilyl Ether

Objective: To cleave a TIBS ether to reveal the parent alcohol.

Materials:

-

TIBS-protected substrate

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the TIBS-protected substrate (1.0 equiv) in anhydrous THF at room temperature, add a solution of TBAF in THF (1.5 equiv).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC. For more robust TIBS ethers, the reaction may require heating to 50-60 °C.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Troubleshooting:

-

Slow or incomplete deprotection: If the reaction is sluggish, consider using a more potent fluoride source such as HF-pyridine in THF at 0 °C to room temperature. Caution: HF is highly corrosive and toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Competing desilylation: If other, less bulky silyl ethers are present and selective deprotection is desired, carefully control the stoichiometry of the fluoride reagent and the reaction temperature and time.

Conclusion

Triisobutylchlorosilane is a valuable reagent for the protection of hydroxyl groups in the synthesis of complex molecules. Its significant steric bulk imparts a high degree of stability, allowing for a wide range of subsequent chemical transformations. While its application may require more forcing conditions for both its introduction and removal compared to less hindered silylating agents, this very property makes it an excellent choice for strategic, late-stage deprotection or for instances where exceptional robustness is required. The protocols and mechanistic insights provided herein are intended to equip the advanced practitioner with the knowledge to effectively deploy TIBSCl as a powerful tool in the art and science of organic synthesis.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

-

Master Organic Chemistry. Protecting Groups for Alcohols. [Link]

-

Gelest, Inc. Deprotection of Silyl Ethers. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Hong, B.-C.; Kotame, P.; Tsai, C.-W.; Liao, J.-H. Enantioselective Total Synthesis of (+)-Conicol via Cascade Three-Component Organocatalysis. Org. Lett.2010 , 12 (4), 776–779. [Link]

-

Zhang, W.; Curran, D. P. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Beilstein J. Org. Chem.2007 , 3, 43. [Link]

-

PubMed. Enantioselective total synthesis of (+)-conicol via cascade three-component organocatalysis. [Link]

-

Chemistry LibreTexts. Silylethers. [Link]

-

ResearchGate. What's the stability of DEIPS, nBu3Si and TPS (not TIPS) comparing to other common silyl protecting groups under basic conditions?[Link]

-

Organic Chemistry Portal. Carbon-Carbon Bond-Forming Enantioselective Synthesis of Chiral Organosilicon Compounds by Rhodium/Chiral Diene-Catalyzed Asymmetric 1,4-Addition Reaction. [Link]

-

ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. [Link]

-

Pearson. Silyl Ether Protecting Groups: Videos & Practice Problems. [Link]

-

Tohoku University. Enantioselective Total Synthesis of Beraprost Using Organocatalyst. [Link]

-

PubMed Central. Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

-

ResearchGate. (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

National Taiwan Normal University. Tamio Hayashi's research works. [Link]

-

ACS Publications. Catalytic Enantioselective Construction of β-Quaternary Carbons via a Conjugate Addition of Cyanide to β,β-Disubstituted α,β-Unsaturated Carbonyl Compounds. [Link]

-

CORE. Enantioselective synthesis of beta-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and. [Link]

-

PubMed. Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition-Aldol Reactions. [Link]

-

ACS Publications. Acylcyanation of Terminal Acetylenes: Palladium-Catalyzed Addition of Aryloyl Cyanides to Arylacetylenes. [Link]

-

Chinese Chemical Society. Inherently Chiral 6,7-Diphenyldibenzo[e,g][5][6]diazocine: Enantioselective Synthesis and Application as a Ligand Platform. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective total synthesis of (+)-conicol via cascade three-component organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

Application Note: Triisobutylchlorosilane (TIBSCl) for the Strategic Protection of Hindered Secondary Alcohols

Introduction: Navigating the Challenge of Steric Hindrance

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures.[1] Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions with strongly basic or nucleophilic reagents, such as Grignards or organolithiums.[2] While a plethora of alcohol-protecting groups exist, the selective protection of secondary alcohols, particularly those encumbered by significant steric hindrance, presents a formidable challenge. Reagents that readily protect primary alcohols may react sluggishly or not at all with a sterically congested secondary hydroxyl group.[3]

This application note provides a comprehensive technical guide to the use of triisobutylchlorosilane (TIBSCl) as a highly effective reagent for the protection of sterically hindered secondary alcohols. The triisobutylsilyl (TIBS) group, with its significant steric bulk, offers a unique combination of reactivity and stability, enabling chemists to navigate complex synthetic pathways with greater precision and control. We will delve into the mechanistic underpinnings of the protection reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.

The Triisobutylsilyl (TIBS) Group: A Profile in Steric Control

The efficacy of a silylating agent in targeting hindered alcohols is directly related to the steric environment around the central silicon atom. The TIBS group, featuring three isobutyl chains, presents a formidable steric shield. This bulk is the cornerstone of its utility.

-

Selective Reactivity: The steric congestion of TIBSCl moderates its reactivity. While it is reactive enough to silylate secondary alcohols, it can exhibit high selectivity for less hindered hydroxyl groups in a polyol system. Primary alcohols, being the most accessible, will react preferentially, followed by less hindered secondary alcohols.[3] This allows for differential protection strategies.

-

Enhanced Stability: Silyl ethers derived from bulkier chlorosilanes exhibit greater stability towards hydrolysis, particularly under acidic conditions.[4][5] The TIBS ether is significantly more robust than a trimethylsilyl (TMS) ether and offers stability comparable to or greater than the widely used tert-butyldimethylsilyl (TBS) group, allowing it to withstand a broader range of reaction conditions in subsequent synthetic steps.

Mechanism of Silylation: A Nucleophilic Substitution at Silicon

The protection of an alcohol with triisobutylchlorosilane proceeds via a well-established mechanism involving a nucleophilic attack on the electrophilic silicon atom.[3][6] This is not an SN2 reaction at the carbon of the alcohol; rather, the stereochemistry of the alcohol's carbon center is fully retained because the substitution occurs at the silicon center.[3]

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the silicon atom of TIBSCl.

-

Chloride Departure: Concurrently, the silicon-chlorine bond breaks, and the chloride ion departs as a leaving group, forming a protonated silyl ether (an oxonium ion intermediate).[3]

-

Deprotonation: A mild, non-nucleophilic base, such as imidazole or triethylamine, deprotonates the oxonium ion to yield the neutral TIBS-protected alcohol and the hydrochloride salt of the base.[3][6] The base is essential to drive the reaction to completion by neutralizing the HCl byproduct, which could otherwise lead to the cleavage of the newly formed silyl ether.[3]

Sources

- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: A Comprehensive Guide to the Compatibility of Triisobutylchlorosilane with Grignard Reagents

Introduction: The Strategic Role of Steric Hindrance in Silyl Ether Protecting Groups

In the landscape of multi-step organic synthesis, particularly within the pharmaceutical and drug development sectors, the judicious use of protecting groups is a cornerstone of success. Silyl ethers are a preeminent class of protecting groups for hydroxyl functionalities, valued for their ease of installation, stability across a range of reaction conditions, and selective removal.[1][2] The reactivity and stability of a silyl ether are intricately linked to the steric and electronic nature of the substituents on the silicon atom.[3][4] While smaller silyl groups like trimethylsilyl (TMS) offer transient protection, bulkier substituents provide more robust shielding, enabling a wider array of subsequent chemical transformations.[4][5]

Triisobutylchlorosilane enters this arena as a reagent that imparts a highly sterically hindered triisobutylsilyl (TBDMS) group. This bulky protecting group offers a unique stability profile, often surpassing that of the more common tert-butyldimethylsilyl (TBS) and even triisopropylsilyl (TIPS) ethers under certain conditions. This enhanced stability is a direct consequence of the three bulky isobutyl groups surrounding the silicon atom, which effectively shield the silicon-oxygen bond from nucleophilic and acidic attack.[3] This guide provides a detailed exploration of the reaction of triisobutylchlorosilane with Grignard reagents, a fundamental transformation for the formation of silicon-carbon bonds, and its application in the protection of alcohols. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the compatibility and strategic advantages of employing the triisobutylsilyl group in complex syntheses.

Mechanistic Insights: The Interplay of Sterics and Reactivity

The reaction between a Grignard reagent (R-MgX) and a chlorosilane is a classic nucleophilic substitution at the silicon center.[6][7] The carbon atom of the Grignard reagent, bearing a partial negative charge, acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane and displacing the chloride leaving group.

The rate and success of this reaction are significantly influenced by the steric bulk of both the Grignard reagent and the substituents on the chlorosilane.[7][8] In the case of triisobutylchlorosilane, the three isobutyl groups present a formidable steric barrier around the silicon atom. This has several important consequences:

-

Slower Reaction Kinetics: Compared to less hindered chlorosilanes like trimethylchlorosilane or tert-butyldimethylchlorosilane, the reaction of triisobutylchlorosilane with a given Grignard reagent is generally slower. This is due to the increased energy barrier for the nucleophilic approach of the Grignard reagent.

-

Increased Selectivity: The steric hindrance can be advantageous, leading to higher selectivity in certain reactions. For instance, in the protection of a diol, triisobutylchlorosilane may show a greater preference for the less sterically hindered hydroxyl group.

-

Compatibility with Grignard Reagents: While the reaction is feasible with a range of Grignard reagents, extremely bulky Grignard reagents may react very slowly or not at all. Primary and secondary alkyl, as well as aryl and vinyl Grignard reagents, are generally compatible.

The choice of solvent also plays a crucial role. Tetrahydrofuran (THF) is often preferred over diethyl ether for reactions involving sterically hindered reagents as it is a better coordinating solvent and has a higher boiling point, allowing for reactions to be conducted at elevated temperatures if necessary.[6][8]

Application in Alcohol Protection: The Triisobutylsilyl Ether

A primary application of the reaction between triisobutylchlorosilane and an alcohol in the presence of a base is the formation of a triisobutylsilyl ether, a robust protecting group for the hydroxyl functionality. This transformation is not a Grignard reaction but follows a similar principle of nucleophilic substitution at the silicon center, with the alkoxide of the alcohol acting as the nucleophile.

The resulting triisobutylsilyl ethers are stable to a wide range of conditions that would cleave less hindered silyl ethers, including:

-

Strongly basic conditions.

-

Reactions involving organometallic reagents such as Grignard and organolithium reagents.[9]

-

Many oxidizing and reducing agents.

This stability makes the triisobutylsilyl group an excellent choice for multi-step syntheses where the protected alcohol needs to endure a variety of chemical environments.

Comparative Stability of Silyl Ethers

The stability of silyl ethers is a critical factor in their selection for a particular synthetic route. The table below provides a qualitative and quantitative comparison of the relative stability of common silyl ethers, highlighting the position of the triisobutylsilyl group.

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trimethylsilyl | TMS | Low | 1 | 1 |

| Triethylsilyl | TES | Moderate | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | Moderate-High | 20,000 | ~20,000 |

| Triisobutylsilyl | TBDMS | High | >700,000 (estimated) | >100,000 (estimated) |

| Triisopropylsilyl | TIPS | High | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | Very High | 5,000,000 | ~20,000 |

Data for TMS, TES, TBDMS, TIPS, and TBDPS are adapted from literature sources.[1][3][10] The stability of TBDMS is estimated based on its steric similarity to and slightly greater bulk than TIPS.

As the data illustrates, the triisobutylsilyl group is expected to exhibit stability comparable to or greater than the TIPS group, making it a highly robust protecting group, particularly under acidic conditions.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of triisobutylchlorosilane with a Grignard reagent to form a tetraorganosilane and for the protection of a primary alcohol as a triisobutylsilyl ether.

Protocol 1: Synthesis of a Tetraorganosilane via Grignard Reaction

This protocol describes the synthesis of triisobutyl(phenylethynyl)silane as a representative example of the reaction between triisobutylchlorosilane and a Grignard reagent.

Reaction Scheme:

Caption: Synthesis of triisobutyl(phenylethynyl)silane.

Materials:

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Phenylacetylene

-

Ethylmagnesium bromide solution (or can be prepared in situ)

-

Triisobutylchlorosilane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel under a nitrogen atmosphere

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of phenylacetylene (1.0 equivalent) in anhydrous THF.

-

Add a small amount of the phenylacetylene solution to the magnesium turnings. If the reaction does not initiate (as evidenced by the disappearance of the iodine color and gentle bubbling), add a few drops of a pre-formed Grignard reagent like ethylmagnesium bromide to initiate the reaction.

-

Once initiated, add the remaining phenylacetylene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Triisobutylchlorosilane:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Add a solution of triisobutylchlorosilane (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. The extended reaction time is necessary due to the steric hindrance of the triisobutylchlorosilane.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure triisobutyl(phenylethynyl)silane.

-

Protocol 2: Protection of a Primary Alcohol as a Triisobutylsilyl Ether

This protocol details the protection of benzyl alcohol as a representative primary alcohol.

Reaction Workflow:

Caption: Workflow for alcohol protection.

Materials:

-

Benzyl alcohol

-

Triisobutylchlorosilane

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar under a nitrogen atmosphere

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 equivalent) and anhydrous DMF.

-

Add imidazole (2.5 equivalents) and stir until it dissolves.

-

-

Silylation:

-

Add triisobutylchlorosilane (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl triisobutylsilyl ether.

-

Deprotection of Triisobutylsilyl Ethers

The robust nature of the triisobutylsilyl ether necessitates specific conditions for its cleavage. While resistant to many reagents, it can be effectively removed using a source of fluoride ions, which have a high affinity for silicon.

Protocol 3: Deprotection of a Triisobutylsilyl Ether

Materials:

-

Benzyl triisobutylsilyl ether (from Protocol 2)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotection Reaction:

-

Dissolve the benzyl triisobutylsilyl ether (1.0 equivalent) in THF in a round-bottom flask.

-

Add the TBAF solution (1.5 equivalents) dropwise at room temperature.

-

Stir the mixture at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the deprotected benzyl alcohol.

-

Conclusion and Future Perspectives

Triisobutylchlorosilane serves as a valuable reagent for the introduction of a highly stable triisobutylsilyl protecting group. Its significant steric bulk provides enhanced stability compared to smaller silyl ethers, making it an ideal choice for complex, multi-step syntheses where robust protection of hydroxyl groups is required. While its steric hindrance leads to slower reaction kinetics, this can be managed with appropriate reaction times and conditions. The compatibility of triisobutylchlorosilane with a range of Grignard reagents also allows for the synthesis of sterically encumbered tetraorganosilanes. The protocols detailed in this guide provide a practical framework for the successful application of triisobutylchlorosilane in both C-C bond formation and alcohol protection strategies, empowering researchers and drug development professionals with a powerful tool for advanced organic synthesis.

References

-

Arkles, B. Grignard Reagents and Silanes. Gelest, Inc. Link

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Link

-

BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Link

-

Sci-Hub. A Mild and Efficient Method for the Cleavage of tert-Butyldimethylsilyl and Tetrahydropyranyl Ethers by Ceric Ammonium Nitrate in Methanol. Synlett, 1996. Link

-

Curran, D. P., et al. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC, 2007. Link

-

ResearchGate. Synthesis of the chlorosilane 1a and alcohol protection. Link

-

BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Link

-

ResearchGate. Bifunctional Silyl Triflates in Synthesis, Part 1: Synthesis and Characterization of Novel Alkane-α,ω-diyl-bis(silyl triflates). J. Org. Chem., 2004. Link

-

Google Patents. Method for preparing styryl-functionalized silanes. US6984747B2. Link

-

Tuulmets, A., et al. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 2004. Link

-

Master Organic Chemistry. Protecting Groups For Alcohols. Link

-

BenchChem. Application of tert-Butyl Silyl Ethers in Natural Product Synthesis. Link

-

Gelest, Inc. Deprotection of Silyl Ethers. Link

-

Organic Chemistry Portal. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Org. Lett., 1999. Link

-

ResearchGate. Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Link

-

PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. Link

-

Organic Chemistry Portal. tert-Butyl Ethers. Link

-

NIH. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Advances, 2021. Link

-

Royal Society of Chemistry. An efficient and recyclable catalyst for the cleavage of tert-butyldiphenylsilyl ethers. Org. Biomol. Chem., 2007. Link

-

Master Organic Chemistry. Reactions of Grignard Reagents. Link

-

NIH. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 2023. Link

-

Reagent Guide. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Link

-

BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Link

-

Fiveable. Protection of Alcohols | Organic Chemistry Class Notes. Link

-

White, J. D., & Carter, R. G. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis, 2002. Link

-

YouTube. TMS Alcohol Protecting Group Using Silyl Ether. Link

-

ResearchGate. A Novel Chemoselective Cleavage of (tert‐Butyl)(dimethyl)silyl (TBS) Ethers Catalyzed by Ce(SO4)2⋅4 H2O. Synlett, 2004. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Triisobutylchlorosilane (TIBS-Cl) Reactions

Welcome to the technical support center for Triisobutylchlorosilane (TIBS-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing reaction conditions and troubleshooting common issues encountered during the silylation of alcohols.

Introduction to Triisobutylchlorosilane (TIBS-Cl)

Triisobutylchlorosilane is a sterically hindered organosilicon compound used as a protecting group for alcohols in organic synthesis.[1] Its bulky triisobutyl groups provide significant steric hindrance, leading to high selectivity for the protection of primary alcohols over more sterically crowded secondary and tertiary alcohols.[2][3] This selectivity is crucial in the multi-step synthesis of complex molecules, where precise control over reactive functional groups is paramount.

This guide will address frequently asked questions, provide a detailed troubleshooting guide for common experimental problems, and offer optimized protocols to enhance the efficiency and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Triisobutylchlorosilane (TIBS-Cl)?

A1: TIBS-Cl is primarily used as a silylating agent to protect hydroxyl groups, particularly primary alcohols, during complex organic syntheses.[3][4] The resulting triisobutylsilyl (TIBS) ether is stable under a variety of reaction conditions, yet can be removed under specific cleavage conditions. It is also used as an intermediate in the synthesis of other compounds, such as silicon (IV) phthalocyanines and poly(4-alkylthiazole) polymers.[4]

Q2: What makes TIBS-Cl selective for primary alcohols?

A2: The selectivity of TIBS-Cl is a direct result of the steric bulk of its three isobutyl groups.[2] These bulky groups hinder the approach of the silicon atom to the hydroxyl group. Primary alcohols, being the least sterically hindered, can react more readily than secondary and tertiary alcohols. This steric effect is a key principle in achieving chemoselectivity in protection group strategies.[5]

Q3: What are the typical storage and handling precautions for TIBS-Cl?

A3: TIBS-Cl is sensitive to moisture and reacts rapidly with water and other protic solvents.[6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, with recommended storage at 2-8°C.[1] All manipulations should be carried out using anhydrous solvents and techniques to prevent hydrolysis of the reagent.

Q4: How can I monitor the progress of a TIBS-Cl reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the less polar silyl ether product. Gas Chromatography-Mass Spectrometry (GC-MS) is also an effective technique for monitoring the reaction, as silylated compounds are more volatile.[2][7] The reaction is often considered complete when the evolution of HCl gas ceases (if no base is used) or when the starting material is no longer detectable by the chosen analytical method.[8]

Q5: Under what conditions can the TIBS protecting group be removed?